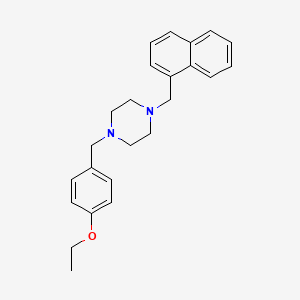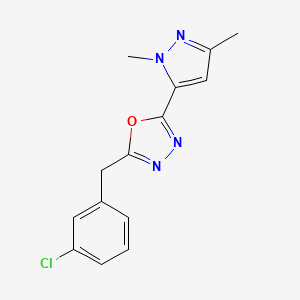![molecular formula C18H17N7O B10891931 N~2~-(2-Cyano-1-cyclopentenyl)-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide CAS No. 1005631-39-9](/img/structure/B10891931.png)
N~2~-(2-Cyano-1-cyclopentenyl)-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-Cyano-1-cyclopentenyl)-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-A]pyrimidines This compound is characterized by its unique structure, which includes a cyano group, a cyclopentenyl ring, and a pyrazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Cyano-1-cyclopentenyl)-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide typically involves multi-step reactions. The process begins with the preparation of the cyclopentenyl and pyrazolyl intermediates, followed by their coupling to form the final compound. Common reagents used in these reactions include ammonium acetate, benzil, and various aldehydes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to enhance efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(2-Cyano-1-cyclopentenyl)-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carboxamide groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N~2~-(2-Cyano-1-cyclopentenyl)-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of N2-(2-Cyano-1-cyclopentenyl)-7-(1,5-dimethyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other signaling proteins .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: Similar structure with a cyano and pyrazolyl group.
2,4,5-trisubstituted imidazoles: Share similar synthetic routes and reaction conditions
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
1005631-39-9 |
|---|---|
Fórmula molecular |
C18H17N7O |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-(2-cyanocyclopenten-1-yl)-7-(1,5-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H17N7O/c1-11-13(10-21-24(11)2)16-6-7-20-17-8-15(23-25(16)17)18(26)22-14-5-3-4-12(14)9-19/h6-8,10H,3-5H2,1-2H3,(H,22,26) |
Clave InChI |
HEIHEKRXPPGNTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)C2=CC=NC3=CC(=NN23)C(=O)NC4=C(CCC4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B10891851.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10891855.png)

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide](/img/structure/B10891861.png)


![9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10891882.png)
![1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B10891894.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10891901.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10891907.png)
![3-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10891920.png)
![(2E)-2-[4-methoxy-3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarbothioamide](/img/structure/B10891923.png)
![N'-[(E)-(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10891927.png)
![1-cyclohexyl-3-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B10891940.png)
